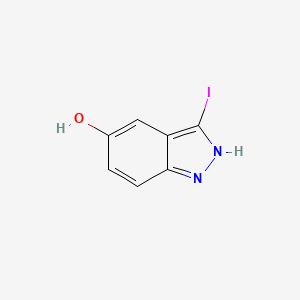![molecular formula C8H6BrIN2 B1343730 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000343-82-7](/img/structure/B1343730.png)
5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a compound with the molecular formula C8H6BrIN2 . It has a fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton . In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 336.95 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound is solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Complex Heterocycles
The compound 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate in the synthesis of complex heterocycles. For example, it has been used in Fischer cyclization to create 2,3-disubstituted frameworks, enabling the construction of 5-bromo-7-azaindoles with various substituents. This process highlights its utility in building hard-to-reach heterocycles from readily available starting materials (Alekseyev, Amirova, & Terenin, 2015).
Antibacterial and Antioxidant Activities
Research has demonstrated that derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, linked with various sulfonamide derivatives, exhibit significant antibacterial and antioxidant properties. These compounds have shown excellent activity against both Gram-positive and Gram-negative bacterial strains, with some derivatives displaying notable antioxidant scavenging activity, underscoring their potential in medicinal chemistry (Variya, Panchal, & Patel, 2019).
Halogenation and Its Impact
The halogenation of imidazo[4,5-b]pyridin-2-one derivatives, involving chlorination, bromination, and iodination, results in the formation of corresponding halogenated derivatives. This process illustrates the compound's versatility in synthesizing variously substituted pyridine derivatives, highlighting its role in the development of novel organic compounds (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005).
Catalysis and Synthesis of Arylboronic Esters
The compound has also been implicated in catalysis, particularly in the palladium-catalyzed synthesis of arylboronic esters. This application is crucial for cross-coupling reactions, a cornerstone in organic synthesis, showcasing the compound's significance in facilitating the formation of biaryls and polyaryls (Melaimi, Thoumazet, Ricard, & Floch, 2004).
Enabling Efficient Syntheses
Efficient synthesis methods using this compound as a starting point have been developed for various compounds, including 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues. These methodologies underscore the compound's utility in streamlining the production of important heterocyclic compounds on a multigram scale (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).
Safety and Hazards
Análisis Bioquímico
Cellular Effects
The effects of 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the fibroblast growth factor receptor (FGFR) pathway . This inhibition leads to reduced cell migration and invasion, ultimately affecting tumor growth and metastasis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and alterations in cellular metabolism, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific organelles such as the nucleus, where it interacts with nuclear proteins and influences gene expression. Additionally, post-translational modifications and targeting signals can direct this compound to other subcellular compartments, affecting its activity and interactions with biomolecules .
Propiedades
IUPAC Name |
5-bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-4-6(9)2-5-7(10)3-11-8(5)12-4/h2-3H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLDJMOMZDVFFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646855 |
Source


|
| Record name | 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-82-7 |
Source


|
| Record name | 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














